molecular formula C11H9F3N2O2S B1404878 N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine CAS No. 1421508-23-7

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Cat. No. B1404878
M. Wt: 290.26 g/mol
InChI Key: YJUFAUMJPFXOQT-UHFFFAOYSA-N
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Description

“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a chemical compound with the CAS Number: 1421508-23-7 . It has a molecular weight of 290.27 . The IUPAC name for this compound is {methyl [4- (trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetic acid .


Physical And Chemical Properties Analysis

“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a solid substance . The specific physical and chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles are not available in the search results.

Scientific Research Applications

PET Studies in Primates

PET studies in conscious monkeys have utilized carbon-11-labeled derivatives of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine. These studies focus on visualizing the distribution and density of Glycine Transporter 1 (GlyT-1), a target in neuroimaging of certain brain disorders (Sakata et al., 2010).

Glycine Transporter 1 Inhibition

Research has explored the use of compounds structurally related to N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine as GlyT1 inhibitors. These compounds are potential treatments for conditions like schizophrenia (Yamamoto et al., 2016).

Anti-Inflammatory Agents

A series of compounds including N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine derivatives have been synthesized and tested for anti-inflammatory activity. These compounds have shown significant antiphlogistic effects (Bruno et al., 1999).

Structure-Metabolism Relationships

Studies on substituted benzoic acids, including those with trifluoromethyl groups like in N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine, have provided insights into their metabolic fate. This research aids in understanding the drug-metabolizing enzyme active sites and mechanisms of benzoate metabolism (Ghauri et al., 1992).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives related to N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine, advancing the knowledge in organic chemistry and compound synthesis (Khadir et al., 2021).

properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFAUMJPFXOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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